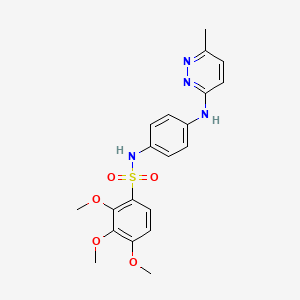
2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been found to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
TAK-659 has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro, and has also been found to be effective in animal models of cancer. Other areas of research where TAK-659 may have potential applications include autoimmune diseases, inflammatory diseases, and infectious diseases.
Mécanisme D'action
Target of Action
The compound’s primary targets include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins, leading to the degradation of Hsp90 client proteins .
Biochemical Pathways
The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .
Result of Action
The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it has potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus . It also demonstrates significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TAK-659 in lab experiments is its specificity for BTK. This compound has been found to be highly selective for BTK, which means that it may have fewer off-target effects than other compounds that target this protein. However, one limitation of using TAK-659 is its relatively low solubility in aqueous solutions, which may make it more difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on TAK-659. One area of research that is currently being explored is the use of this compound in combination with other drugs for the treatment of cancer. Another area of research that may be promising is the use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify any potential side effects or limitations to its use.
Méthodes De Synthèse
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,3,4-trimethoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction produces 2,3,4-trimethoxy-N-(4-aminophenyl)benzenesulfonamide, which is then reacted with 6-methylpyridazin-3-amine to produce 2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, or TAK-659.
Propriétés
IUPAC Name |
2,3,4-trimethoxy-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c1-13-5-12-18(23-22-13)21-14-6-8-15(9-7-14)24-30(25,26)17-11-10-16(27-2)19(28-3)20(17)29-4/h5-12,24H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGNRPYWPZYNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-trimethoxy-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

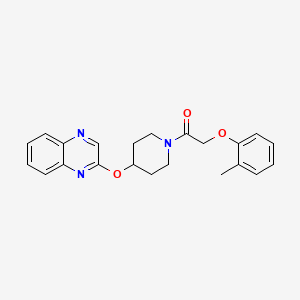

![4,7-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B2949067.png)
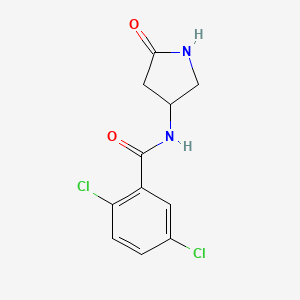
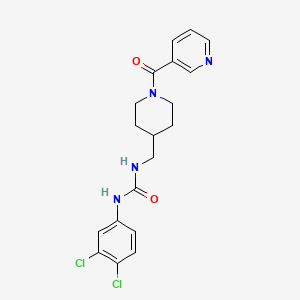
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-(2-(isopropylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide](/img/structure/B2949073.png)

![1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2949075.png)

![2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2949078.png)
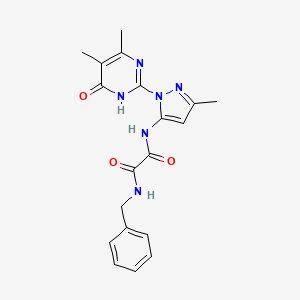
![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)
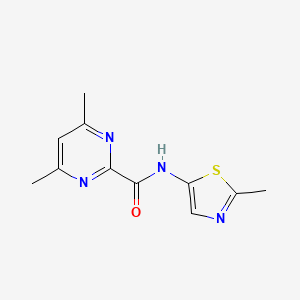
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2949085.png)